molecular formula C3H10LiOSi B1581542 Lithium trimethylsilanolate CAS No. 2004-14-0

Lithium trimethylsilanolate

Cat. No.: B1581542
CAS No.: 2004-14-0
M. Wt: 97.2 g/mol
InChI Key: LQIZMOLWEQTWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium trimethylsilanolate is an organometallic compound with the molecular formula C3H9LiOSi. It is a lithium salt of trimethylsilanol and is often used in various chemical applications due to its unique properties. The compound is known for its role in organic synthesis and as an additive in high voltage lithium-ion cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium trimethylsilanolate can be synthesized by reacting lithium hydroxide with hexamethyldisiloxane under anhydrous conditions and nitrogen protection . The reaction typically proceeds as follows:

LiOH+(CH3)3SiOSi(CH3)3(CH3)3SiOLi+(CH3)3SiOH\text{LiOH} + \text{(CH}_3\text{)}_3\text{SiOSi(CH}_3\text{)}_3 \rightarrow \text{(CH}_3\text{)}_3\text{SiOLi} + \text{(CH}_3\text{)}_3\text{SiOH} LiOH+(CH3​)3​SiOSi(CH3​)3​→(CH3​)3​SiOLi+(CH3​)3​SiOH

Industrial Production Methods: In industrial settings, the compound is often produced through similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified by washing with diethyl ether and petroleum ether, followed by sublimation at 180°C under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: Lithium trimethylsilanolate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.

    Deprotonation Reactions: It can deprotonate weak acids, forming the corresponding lithium salts.

Common Reagents and Conditions:

    Reagents: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.

    Conditions: Reactions are typically carried out in aprotic solvents such as tetrahydrofuran or dimethyl sulfoxide at room temperature or slightly elevated temperatures.

Major Products:

    Substitution Reactions: The major products are often trimethylsilyl-substituted compounds.

    Deprotonation Reactions: The products are lithium salts of the deprotonated acids.

Comparison with Similar Compounds

  • Potassium trimethylsilanolate
  • Sodium trimethylsilanolate
  • Tetramethylsiloxane

Comparison:

  • Potassium and Sodium Trimethylsilanolate: These compounds are similar in structure but differ in their cation. They exhibit similar reactivity but may have different solubility and stability profiles.
  • Tetramethylsiloxane: This compound is structurally similar but lacks the lithium cation. It is used in different applications, such as silicone-based materials.

Lithium trimethylsilanolate is unique due to its specific applications in battery technology and atomic layer deposition, which are not commonly associated with its sodium and potassium counterparts .

Properties

CAS No.

2004-14-0

Molecular Formula

C3H10LiOSi

Molecular Weight

97.2 g/mol

IUPAC Name

lithium;trimethyl(oxido)silane

InChI

InChI=1S/C3H10OSi.Li/c1-5(2,3)4;/h4H,1-3H3;

InChI Key

LQIZMOLWEQTWCW-UHFFFAOYSA-N

SMILES

[Li+].C[Si](C)(C)[O-]

Canonical SMILES

[Li].C[Si](C)(C)O

2004-14-0

Pictograms

Corrosive

Related CAS

1066-40-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lithium trimethylsilanolate
Reactant of Route 2
Reactant of Route 2
Lithium trimethylsilanolate
Reactant of Route 3
Lithium trimethylsilanolate
Reactant of Route 4
Lithium trimethylsilanolate
Reactant of Route 5
Lithium trimethylsilanolate
Reactant of Route 6
Lithium trimethylsilanolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.